molecular formula C9H6N4OS B2558334 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 318949-48-3

6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2558334
CAS No.: 318949-48-3
M. Wt: 218.23
InChI Key: HUSCQISJJLFKNR-UHFFFAOYSA-N
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Description

The compound “6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that contains a pyrazole ring and a thiazolo[3,2-a]pyrimidin-5-one ring. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another study reported a new, convenient, environmentally benign two-step synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a pyrazole ring and a thiazolo[3,2-a]pyrimidin-5-one ring. The exact structure would need to be confirmed by elemental analyses and spectral data .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are privileged heterocycles in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and more. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines have garnered significant attention, leading to the development of numerous drug-like candidates for various disease targets. This scaffold's versatility in medicinal chemistry underscores its potential for developing future drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in the Synthesis of Pyranopyrimidines

Research on pyranopyrimidine scaffolds highlights their significant applicability in medicinal and pharmaceutical industries, attributable to their bioavailability and broad synthetic applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, using diversified hybrid catalysts, points to innovative strategies for developing lead molecules with enhanced pharmacological profiles. This approach exemplifies the potential for creating new age antimicrobials and therapeutic agents (Parmar et al., 2023).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity in the formation of pyrazolo[1,5-a]pyrimidines from reactions of 3(5)-aminopyrazoles have been a focus of several studies. This aspect is crucial for understanding the structural nuances and optimizing the synthetic routes for these compounds, potentially leading to more targeted and effective therapeutic agents (Mohamed & Mahmoud, 2019).

Optical Sensors and Pyrimidines

Pyrimidine derivatives have been identified as suitable for use as sensing materials due to their ability to form both coordination and hydrogen bonds. This property makes them appropriate for developing optical sensors, highlighting their versatility beyond pharmacological applications. Such materials could have implications in diagnostic, environmental monitoring, and technological applications, reflecting the diverse utility of pyrimidine-based compounds (Jindal & Kaur, 2021).

Fused Heterocyclic Compounds in Pharmaceuticals

The construction of fused heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, is highlighted for its significance in developing novel pharmaceuticals. These compounds' synthesis through multi-component reactions (MCRs) demonstrates an atom economical, eco-friendly approach for creating complex molecules in a single step. This method's efficiency and sustainability underscore the innovative directions in pharmaceutical research and development (Dhanalakshmi et al., 2021).

Future Directions

The future directions for research on “6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” could include further exploration of its synthesis, characterization, and biological activity. Given the broad spectrum of biological activities associated with similar compounds, there may be potential for the development of new therapeutic agents .

Properties

IUPAC Name

6-(1H-pyrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSCQISJJLFKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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